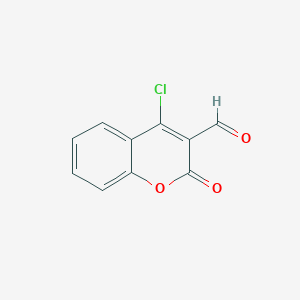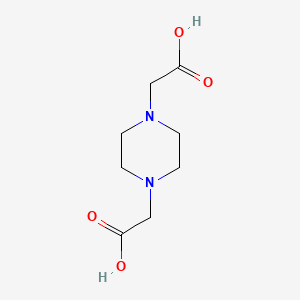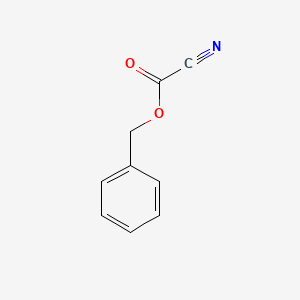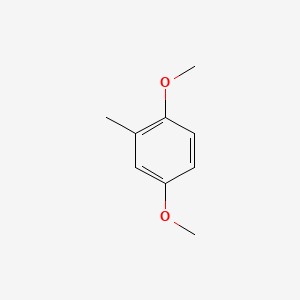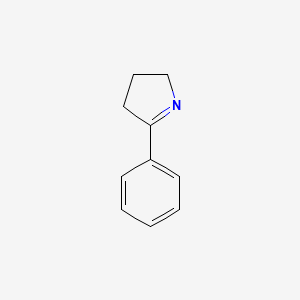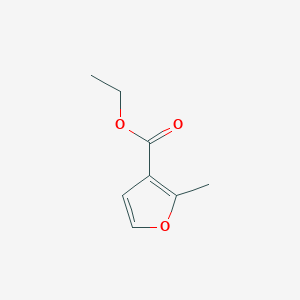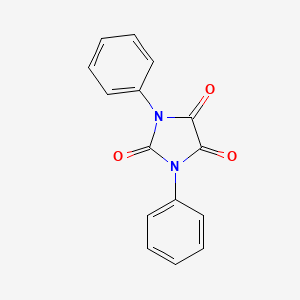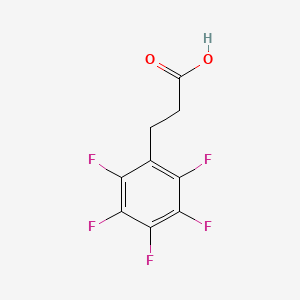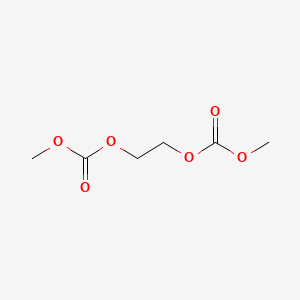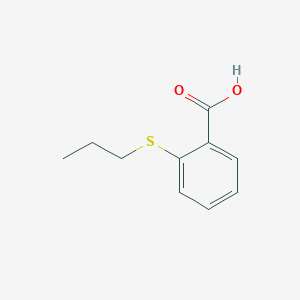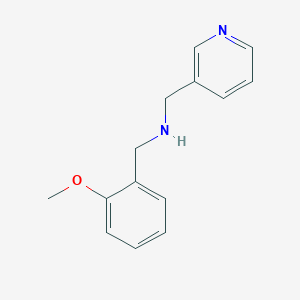
(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine” is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 . It is provided by several suppliers for research purposes .
Synthesis Analysis
While specific synthesis methods for “(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine” were not found, there are general methods for synthesizing substituted pyridines . These methods involve the remodeling of (Aza)indole/Benzofuran skeletons . Another method involves challenging nucleophiles in cross-coupling arylations .Molecular Structure Analysis
The InChI key for this compound is JYSAUAOMUUOHEL-UHFFFAOYSA-N . The canonical SMILES representation is COC1=CC=CC=C1CNCC2=CN=CC=C2 .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 358.3±27.0 °C, and its predicted density is 1.092±0.06 g/cm3 . The compound has a predicted pKa of 7.54±0.20 .Applications De Recherche Scientifique
Manganese(II) Complexes
A study by Wu et al. (2004) synthesized manganese(II) complexes using ligands derived from aminomethylpyridine, including a ligand similar to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. These complexes were explored for their structures and magnetic properties, finding that the ether oxygen atom does not coordinate to the Mn(II) centre in some cases. The complexes exhibited varied magnetic interactions, including antiferromagnetic and weak ferromagnetic interactions (Wu, Bouwman, Mills, Spek, & Reedijk, 2004).
Diiron(III) Complexes for Methane Monooxygenases
Sankaralingam and Palaniandavar (2014) reported on diiron(III) complexes with tridentate 3N ligands, serving as functional models for methane monooxygenases. These complexes, including derivatives similar to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, were tested for selective hydroxylation of alkanes, demonstrating efficient catalysis and good alcohol selectivity (Sankaralingam & Palaniandavar, 2014).
Platinum(II) and Palladium(II) Complexes
Ghani and Mansour (2011) synthesized Pt(II) and Pd(II) complexes using ligands like (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, exploring their potential as anticancer compounds. These complexes were studied for their molecular structures, vibrational frequencies, and cytotoxicity, showing activity against various cancer cell lines (Ghani & Mansour, 2011).
3D-QSAR Studies on c-Met Active Site
Lee et al. (2013) conducted 3D-QSAR studies on chemical features of pyridine-2-amines in the external region of c-Met active site. The study evaluated the inhibitory potency of compounds, including those related to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, for their potential in therapeutic applications (Lee, Lee, Kim, & Chae, 2013).
Palladium(II) Complexes as Catalysts
Nyamato et al. (2015) developed potential hemilabile (imino)pyridine Palladium(II) complexes, including derivatives of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, as selective ethylene dimerization catalysts. The study integrated both experimental and theoretical approaches, revealing high catalytic activities in selective ethylene dimerization (Nyamato, Ojwach, & Akerman, 2015).
Antioxidant and Acetylcholinesterase Inhibitory Properties
Méndez and Kouznetsov (2015) investigated the antioxidant and acetylcholinesterase inhibitory properties of γ-pyridinyl amine derivatives, including compounds related to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. The study identified compounds with significant antioxidant capacity and moderate AChE inhibitory properties (Méndez & Kouznetsov, 2015).
Ruthenium Complexes as Catalysts
Sole et al. (2019) synthesized novel air-stable ruthenium(II) complexes bearing tridentate ligands related to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. These complexes were studied for their catalytic activity, particularly in hydrogenation reactions, showcasing efficient and selective catalytic properties (Sole, Bortoluzzi, Spannenberg, Tin, Beghetto, & de Vries, 2019).
Cobalt(II) Complexes for Polymerisation
Ahn et al. (2016) explored Cobalt(II) complexes containing N,N-di(2-picolyl)amine-based ligands, including those akin to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, for their application in methyl methacrylate polymerisation. These complexes demonstrated varied catalytic activities and yielded syndiotactic poly(methylmethacrylate) (Ahn, Choi, Jung, Nayab, & Lee, 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-14-7-3-2-6-13(14)11-16-10-12-5-4-8-15-9-12/h2-9,16H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSAUAOMUUOHEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353963 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxybenzyl)-1-(pyridin-3-yl)methanamine | |
CAS RN |
353779-38-1 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1361812.png)
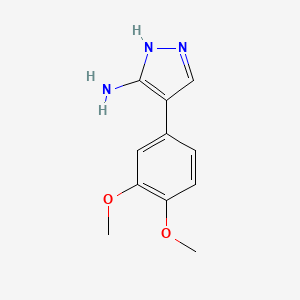
![6-Chloro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1361818.png)
